(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Overview
Description
“(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine” is a chemical compound with the linear formula C6H9N4Cl1S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of this compound is CHNS, with an average mass of 168.219 Da and a monoisotopic mass of 168.046967 Da . The SMILES string representation is NCC1=CN(N2)C(SC2=C)=N1.Cl .
Physical And Chemical Properties Analysis
This compound is a solid . It has a density of 1.6±0.1 g/cm3, a molar refractivity of 44.7±0.5 cm3, and a molar volume of 102.6±7.0 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
Synthesis and Biological Evaluation
This compound is involved in the synthesis and biological evaluation of various derivatives, demonstrating significant biomedical potential. Notably, synthesized derivatives have shown promising antimicrobial, antifungal, and anti-tuberculosis activities. For example, some derivatives of benzimidazole, incorporating thiadiazole structures, exhibited notable antibacterial and antifungal properties, with minimum inhibitory concentrations (MIC) as low as 2.0 and 2.5 μg/mL respectively (Barot et al., 2017). Further, derivatives were synthesized aiming at potential anti-cancer agents, displaying significant growth inhibition against various cancer cell lines, indicating their potential in cancer treatment (Singh & Kaur, 2019).
Molecular Docking and Cytotoxicity Studies
Research has also delved into molecular docking and cytotoxicity studies, revealing that certain derivatives could serve as inhibitors for specific protein structures, indicating their potential in drug development for various diseases. For instance, molecular docking studies have been performed to assess if synthesized compounds could serve as inhibitors for protein structures like the EGFR, with some compounds showing better stability in molecular dynamics simulation studies (Choodamani et al., 2021).
Chemical Synthesis and Supramolecular Assembly
The compound is utilized in the synthesis of novel chemical entities. Research has focused on synthesizing novel derivatives, analyzing their structure, and studying their chemical properties. For example, studies have synthesized novel azolo[b]1,3,4-thiadiazinium bromides and investigated their crystal structures, providing insights into their chemical characteristics and potential applications (Laus et al., 2014).
Future Directions
properties
IUPAC Name |
(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-4-9-10-3-5(2-7)8-6(10)11-4/h3H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNHWJKAWRNGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650823 | |
Record name | 1-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine | |
CAS RN |
933734-68-0 | |
Record name | 1-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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